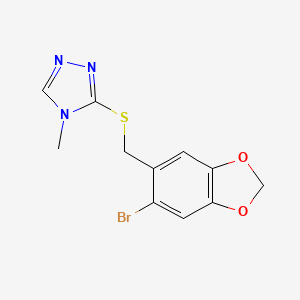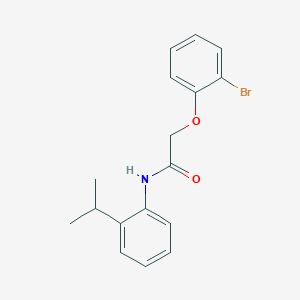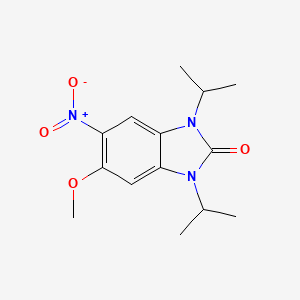
(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYL (4-METHYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYL (4-METHYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE is a complex organic compound that features a brominated benzodioxole moiety linked to a triazole ring via a sulfide bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6-BROMO-1,3-BENZODIOXOL-5-YL)METHYL (4-METHYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE typically involves multiple steps:
Bromination: The starting material, 1,3-benzodioxole, undergoes bromination to introduce the bromine atom at the 6-position.
Formation of the Triazole Ring: This involves the reaction of an appropriate precursor with hydrazine and a suitable aldehyde or ketone to form the triazole ring.
Linking via Sulfide Bridge: The final step involves the formation of the sulfide bridge, typically through a nucleophilic substitution reaction where the brominated benzodioxole reacts with a thiol derivative of the triazole.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfide bridge, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromine atom or the triazole ring, potentially leading to debromination or hydrogenation of the triazole.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or alkoxides, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophiles like sodium azide or potassium tert-butoxide are often employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Debrominated or hydrogenated derivatives.
Substitution: Various substituted benzodioxole derivatives.
Wissenschaftliche Forschungsanwendungen
(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYL (4-METHYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in the study of enzyme inhibition and as a probe for understanding biochemical pathways.
Wirkmechanismus
The mechanism of action of (6-BROMO-1,3-BENZODIOXOL-5-YL)METHYL (4-METHYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE involves its interaction with specific molecular targets:
Molecular Targets: It can bind to enzymes and receptors, altering their activity. For example, it may inhibit enzymes involved in cell proliferation, making it useful in cancer research.
Pathways Involved: The compound can modulate signaling pathways related to oxidative stress and apoptosis, contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Bromomethyl methyl ether: A brominated ether used in organic synthesis.
Uniqueness
(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYL (4-METHYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE is unique due to its combination of a brominated benzodioxole and a triazole ring, which imparts distinct chemical and biological properties not found in simpler analogs.
Eigenschaften
IUPAC Name |
3-[(6-bromo-1,3-benzodioxol-5-yl)methylsulfanyl]-4-methyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O2S/c1-15-5-13-14-11(15)18-4-7-2-9-10(3-8(7)12)17-6-16-9/h2-3,5H,4,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOHQFZZKLGNGBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCC2=CC3=C(C=C2Br)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-benzyl-9-L-histidyl-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5622741.png)
![ethyl 5'-[(3-methylbutanoyl)amino]-2,3'-bithiophene-4'-carboxylate](/img/structure/B5622743.png)
![9-[3-(4-fluorophenyl)propanoyl]-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5622746.png)

![N-(3-chlorobenzyl)-3-{1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]piperidin-4-yl}propanamide](/img/structure/B5622767.png)
![16-Amino-10-hydroxy-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione](/img/structure/B5622774.png)
![1-[2-(3-chlorophenoxy)ethyl]piperidine](/img/structure/B5622781.png)
![5-(((6-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)thio)-1,3,4-thiadiazol-2-amine](/img/structure/B5622793.png)
![N-(2-methoxyethyl)-3-({1-[(2-methyl-1H-pyrrol-3-yl)carbonyl]piperidin-4-yl}oxy)benzamide](/img/structure/B5622799.png)

![1-[2-[(1R,5S)-6-azabicyclo[3.2.1]octan-6-yl]-2-oxoethyl]quinolin-2-one](/img/structure/B5622805.png)
![4-methyl-2-[2-(2-oxa-7-azaspiro[4.5]dec-7-yl)-2-oxoethyl]phthalazin-1(2H)-one](/img/structure/B5622825.png)
![N-{[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]carbamothioyl}propanamide](/img/structure/B5622826.png)

